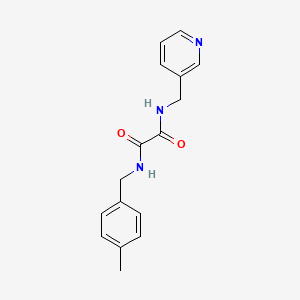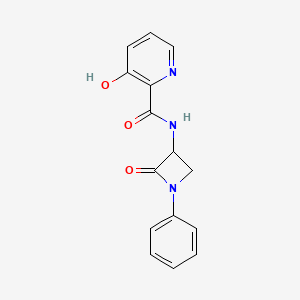![molecular formula C12H9N3O3 B2792878 N-(benzo[d][1,3]dioxol-5-yl)pyrimidine-2-carboxamide CAS No. 1286727-34-1](/img/structure/B2792878.png)
N-(benzo[d][1,3]dioxol-5-yl)pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(benzo[d][1,3]dioxol-5-yl)pyrimidine-2-carboxamide” is a chemical compound that has been studied for its potential applications in various fields . It is related to a series of compounds that have shown potent activity against various cancer cell lines .
Synthesis Analysis
The synthesis of related compounds often involves condensation methods and cross-coupling reactions . For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles were synthesized via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis
The molecular structure of “this compound” and related compounds has been analyzed using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structures were also analyzed using the single crystal X-ray diffraction method .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” and related compounds typically involve condensation and cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” and related compounds can be predicted using in silico tools . These tools can provide information on various molecular descriptors and predict ADME properties, BBB penetration, and solubility .Mechanism of Action
Target of Action
Related compounds with a similar structure, such as 1-benzo[1,3]dioxol-5-yl-indoles, have shown anticancer activity against various cancer cell lines . These compounds have been designed based on the activity of indoles against cancer cell lines .
Mode of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that N-(2H-1,3-benzodioxol-5-yl)pyrimidine-2-carboxamide may interact with its targets in a similar manner, leading to changes in cell cycle progression and cell survival.
Biochemical Pathways
Related compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that N-(2H-1,3-benzodioxol-5-yl)pyrimidine-2-carboxamide may affect similar pathways, leading to downstream effects on cell division and survival.
Result of Action
Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that N-(2H-1,3-benzodioxol-5-yl)pyrimidine-2-carboxamide may have similar effects.
Advantages and Limitations for Lab Experiments
N-(benzo[d][1,3]dioxol-5-yl)pyrimidine-2-carboxamide has several advantages for lab experiments such as its high potency, low toxicity, and easy synthesis. This compound is also stable under various pH and temperature conditions, making it suitable for various biological assays. However, this compound has some limitations such as its poor solubility in water, which can affect its bioavailability and efficacy. Additionally, this compound can interact with other molecules in biological systems, which can affect its specificity and selectivity.
Future Directions
N-(benzo[d][1,3]dioxol-5-yl)pyrimidine-2-carboxamide has shown promising results in various scientific research applications, and there are several future directions that can be explored. One potential direction is the development of this compound analogs with improved solubility and bioavailability. Another direction is the investigation of this compound's effects on other signaling pathways and enzymes. Additionally, this compound's potential as a drug candidate for various diseases such as cancer, inflammation, and neurodegeneration can be further explored using preclinical and clinical studies.
Conclusion
In conclusion, this compound, or this compound, is a small molecule compound that has shown potential in various scientific research applications. This compound's unique structure and properties make it a promising candidate for cancer therapy, anti-inflammatory therapy, and neuroprotection. The synthesis of this compound involves a multi-step process, and its mechanism of action involves the inhibition of various signaling pathways and enzymes. This compound has various biochemical and physiological effects on cells and tissues, and its advantages and limitations for lab experiments should be considered. Finally, there are several future directions that can be explored to further understand and utilize the potential of this compound in scientific research.
Synthesis Methods
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)pyrimidine-2-carboxamide involves a multi-step process that includes the reaction of 2-aminopyrimidine with benzo[d][1,3]dioxole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction results in the formation of this compound, which can be purified using various methods such as column chromatography, recrystallization, and HPLC.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-yl)pyrimidine-2-carboxamide has shown potential in various scientific research applications such as cancer therapy, anti-inflammatory therapy, and neuroprotection. Studies have shown that this compound inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to protect neurons from oxidative stress and neurotoxicity.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c16-12(11-13-4-1-5-14-11)15-8-2-3-9-10(6-8)18-7-17-9/h1-6H,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLOGECKZJDMNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2792796.png)
carboxamide](/img/structure/B2792798.png)
![(4S)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-amine hydrochloride](/img/structure/B2792799.png)


![N-[(5-bromopyrazin-2-yl)methyl]-3-ethyl-1,2,4-thiadiazol-5-amine](/img/structure/B2792805.png)
![N-(3-fluoro-4-methylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2792806.png)
![(3,5-Dimethoxyphenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2792809.png)
![8-(3-chloro-4-methylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2792811.png)
![rel-(1S,2R,6S)-3-azabicyclo[4.1.0]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2792812.png)

![6-chloro-N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methylpyridine-3-carboxamide](/img/structure/B2792816.png)

